molecular formula C6H5ClO4S2 B065998 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid CAS No. 175201-86-2

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B065998
CAS No.: 175201-86-2
M. Wt: 240.7 g/mol
InChI Key: JHEWQNWRWAMWIV-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.69 g/mol . It is a thiophene derivative, characterized by the presence of a chloro group, a methylsulfonyl group, and a carboxylic acid group attached to the thiophene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by sulfonylation and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methylsulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiophene compounds .

Scientific Research Applications

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(methylsulfonyl)thiophene: Lacks the carboxylic acid group.

    4-(Methylsulfonyl)thiophene-2-carboxylic acid: Lacks the chloro group.

    3-Chloro-2-thiophenecarboxylic acid: Lacks the methylsulfonyl group.

Uniqueness

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of all three functional groups (chloro, methylsulfonyl, and carboxylic acid) on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-4-methylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWQNWRWAMWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370937
Record name 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-86-2
Record name 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-86-2
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